molecular formula C11H17Cl2N3O B1469787 N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride CAS No. 110106-25-7

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride

Cat. No. B1469787
CAS RN: 110106-25-7
M. Wt: 278.18 g/mol
InChI Key: BEBPVJAUDXZOGT-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 110106-25-7 . It has a molecular weight of 278.18 and is typically stored at room temperature . The compound is usually available in powder form .


Physical And Chemical Properties Analysis

“N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.18 . The InChI Code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H .

Scientific Research Applications

Chemical Synthesis

In chemical synthesis, this compound can serve as a building block for creating more complex molecules. Its reactive amide group and stable piperidine ring provide versatility in forming bonds with other organic compounds, leading to a wide range of synthetic applications .

Material Science

The stability of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride under various conditions makes it a potential candidate for material science research. It could be used in the development of new polymers or coatings that require chemical resistance or specific interaction with light or heat .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometry. Its well-defined structure and properties allow for precise measurements and calibration in analytical instruments .

Anti-Tubercular Activity

There is potential for N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride to be used in the design and synthesis of anti-tubercular agents. Its structural features may contribute to the activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Broad Substrate Scope in Reactions

The compound’s broad substrate scope makes it a versatile reactant in various chemical reactions. This property is particularly useful in the synthesis of diverse pharmacologically active molecules, where selectivity and high yields are desired .

properties

IUPAC Name

N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBPVJAUDXZOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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